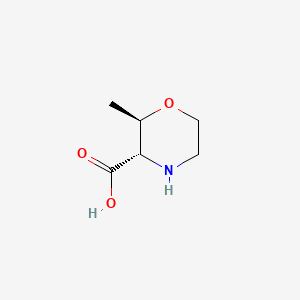

(2R,3S)-2-methylmorpholine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

(2R,3S)-2-methylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4-5(6(8)9)7-2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVXLBDGIPTBCP-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](NCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672543 | |

| Record name | (2R,3S)-2-Methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212252-84-0 | |

| Record name | (2R,3S)-2-Methylmorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (2R,3S)-2-methylmorpholine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2R,3S)-2-methylmorpholine-3-carboxylic acid, with CAS number 1808578-40-6 for its hydrochloride salt, represents a chiral heterocyclic building block of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known for imparting favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and potential for enhanced blood-brain barrier permeability.[1][2] This technical guide provides a comprehensive overview of this specific diastereomer, including its chemical identity, a proposed synthetic pathway based on established methodologies, detailed analytical characterization techniques, and its potential applications as a scaffold in the development of novel therapeutics. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide offers a robust framework for its synthesis and utilization based on analogous structures and well-established chemical principles.

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its presence in a molecule can significantly influence its pharmacological profile. Notably, the morpholine moiety is found in a number of approved drugs, where it often serves to optimize pharmacokinetic properties.[2][3] The introduction of stereocenters, as in (2R,3S)-2-methylmorpholine-3-carboxylic acid, provides a three-dimensional architecture that can be crucial for specific and high-affinity interactions with biological targets. The trans configuration of the methyl and carboxylic acid groups at the C2 and C3 positions, respectively, creates a defined spatial arrangement of substituents that can be exploited in rational drug design.

Physicochemical and Structural Information

While detailed experimental data for the free acid is scarce, information for the hydrochloride salt is available from commercial suppliers.

| Property | Value | Source |

| Compound Name | (2R,3S)-2-methylmorpholine-3-carboxylic acid hydrochloride | [4] |

| Synonyms | trans-2-Methylmorpholine-3-carboxylic acid hydrochloride | [4] |

| CAS Number | 1808578-40-6 | [4] |

| Molecular Formula | C₆H₁₂ClNO₃ | [4] |

| Molecular Weight | 181.62 g/mol | [4] |

| InChI Key | RHSLKJXCSUYWPS-JBUOLDKXSA-N | [4] |

For the free acid, (2R,3S)-2-methylmorpholine-3-carboxylic acid, the following properties can be inferred:

| Property | Estimated Value |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Appearance | Likely a white to off-white solid |

Proposed Synthetic Route

A plausible and efficient synthesis of (2R,3S)-2-methylmorpholine-3-carboxylic acid can be envisioned starting from a readily available chiral precursor, such as L-threonine methyl ester. This proposed route leverages well-established transformations in organic synthesis.

Caption: Proposed synthetic workflow for (2R,3S)-2-methylmorpholine-3-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: N-Protection of L-Threonine methyl ester

-

To a solution of L-threonine methyl ester hydrochloride (1.0 equiv.) in dichloromethane (DCM, 0.5 M), add triethylamine (2.2 equiv.) at 0 °C.

-

Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-L-threonine methyl ester.

Step 2: O-Alkylation

-

To a solution of N-Boc-L-threonine methyl ester (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add ethylene carbonate (1.5 equiv.).

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Step 3: Intramolecular Cyclization (Mitsunobu Reaction)

-

To a solution of the O-alkylated product (1.0 equiv.) and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (0.2 M) at 0 °C, add diethyl azodicarboxylate (DEAD, 1.5 equiv.) dropwise.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the formation of the cyclized product by TLC or LC-MS.

-

Concentrate the reaction mixture and purify by flash column chromatography to yield N-Boc-(2R,3S)-2-methylmorpholine-3-carboxylic acid methyl ester.

Step 4: Deprotection and Saponification

-

Dissolve the N-Boc protected ester (1.0 equiv.) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA, 0.2 M) and stir at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the resulting crude amine salt in a mixture of THF and water (2:1, 0.2 M).

-

Add lithium hydroxide (LiOH, 3.0 equiv.) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by LC-MS).

-

Acidify the reaction mixture to pH ~6-7 with 1N HCl.

-

The final product can be isolated by lyophilization or by purification on a suitable ion-exchange resin.

Spectroscopic and Analytical Characterization (Expected)

The identity and purity of the synthesized (2R,3S)-2-methylmorpholine-3-carboxylic acid would be confirmed using a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group (doublet), the two protons on the morpholine ring adjacent to the nitrogen, the two protons adjacent to the oxygen, and the two coupled protons at the C2 and C3 positions. The coupling constant between the C2-H and C3-H protons would be indicative of their trans relationship. |

| ¹³C NMR | Six distinct carbon signals corresponding to the methyl group, the carboxylic acid, and the four carbons of the morpholine ring. |

| Mass Spectrometry (ESI+) | A prominent ion corresponding to [M+H]⁺ at m/z 146.08. |

| Infrared (IR) Spectroscopy | Characteristic broad O-H stretch from the carboxylic acid, N-H stretching, and C=O stretching of the carboxylic acid. |

| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric and diastereomeric purity. |

Potential Applications in Drug Discovery

(2R,3S)-2-methylmorpholine-3-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The defined stereochemistry and the presence of both a secondary amine and a carboxylic acid provide two points for further chemical modification.

Caption: Role as a versatile scaffold in medicinal chemistry.

-

Peptidomimetics: The amino acid-like structure allows for its incorporation into peptide sequences to create peptidomimetics with improved stability and cell permeability. The constrained morpholine ring can mimic a specific peptide turn or conformation.[5]

-

Novel Heterocyclic Systems: The amine and carboxylic acid functionalities can be used as handles to construct more complex fused heterocyclic systems.

-

Fragment-Based Drug Discovery: As a small, chiral molecule, it can be used as a fragment in screening campaigns to identify initial hits against a variety of biological targets.

-

Targeting CNS Disorders: Given that morpholine-containing compounds often exhibit good blood-brain barrier permeability, this scaffold could be particularly useful for developing drugs targeting central nervous system disorders.[6]

Conclusion

(2R,3S)-2-methylmorpholine-3-carboxylic acid is a chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive technical overview, including a plausible synthetic route and expected analytical characterization. The unique stereochemistry and the versatile morpholine scaffold make it an attractive starting point for the synthesis of novel bioactive compounds. Researchers and scientists in drug development can leverage the principles and proposed methodologies outlined in this guide to synthesize and utilize this valuable chemical entity in their research programs.

References

-

Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry. [Link]

-

Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Cheméo. [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

-

(3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. PubChem. [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

-

Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. PubMed. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

Sources

- 1. Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. (2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride [cymitquimica.com]

- 5. Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Morpholine-3-Carboxylic Acid: A Technical Guide to Synthesis and Peptidomimetic Integration

Executive Summary

Morpholine-3-carboxylic acid (M3C) and its derivatives represent a high-value class of peptidomimetics. By replacing the pyrrolidine ring of proline with a morpholine ring, researchers can introduce profound changes in physicochemical properties—specifically increased water solubility, altered hydrogen bonding potential (via the ether oxygen), and enhanced metabolic stability against oxidative degradation.

However, the integration of M3C into peptide backbones presents specific challenges:

-

Chiral Fidelity: Synthesizing enantiopure building blocks without racemization.

-

Steric Hindrance: The secondary amine of the morpholine ring is significantly less nucleophilic than primary amines, making chain elongation difficult during Solid-Phase Peptide Synthesis (SPPS).

This guide details the robust synthesis of chiral Fmoc-M3C building blocks and provides a validated protocol for their integration into peptide sequences.

Part 1: The Strategic Value of Morpholine Scaffolds

Before detailing the chemistry, it is essential to understand the why. Morpholine residues are not just "oxygenated prolines"; they are metabolic shields.

| Feature | Proline (Pro) | Morpholine-3-Carboxylic Acid (Mor) | Impact on Drug Design |

| Ring Heteroatom | Carbon (C4) | Oxygen | Increases hydrophilicity (lowers LogP). |

| H-Bonding | None on ring | Ether Oxygen Acceptor | Creates novel solvent interactions; alters solvation shell. |

| pKa (Conjugate Acid) | ~10.6 | ~8.4 | Reduced basicity of the secondary amine. |

| Metabolic Liability | Susceptible to CYP450 oxidation | Resistant | The ether oxygen withdraws electron density, protecting the N-alpha position from oxidative dealkylation. |

| Conformation | cis/trans amide equilibrium | Strong | Locks bioactive conformations (Type VI |

Key Insight: The reduced basicity of the morpholine nitrogen (due to the inductive effect of the oxygen) is the primary cause of coupling difficulties in SPPS. It is a poor nucleophile, requiring highly activated esters for successful acylation.

Part 2: Synthesis of Chiral Building Blocks

While various routes exist (e.g., carbene insertion), the Chiral Pool Approach starting from L-Serine is preferred for its scalability and preservation of enantiopurity (>99% ee). This route avoids expensive chiral resolution steps.

The "Serine-Chloroacetyl" Route

This method utilizes the intrinsic chirality of L-Serine to establish the C3 stereocenter of the morpholine ring.

Reaction Workflow (Graphviz)

Figure 1: Step-wise synthesis of (S)-Fmoc-Morpholine-3-carboxylic acid preserving chiral integrity.

Detailed Protocol: Synthesis of (S)-Fmoc-Morpholine-3-Carboxylic Acid

Step 1: N-Acylation

-

Suspend L-Serine methyl ester hydrochloride (10 g, 64 mmol) in DCM (150 mL) at 0°C.

-

Add triethylamine (2.2 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq).

-

Stir for 2 hours. Wash with 1N HCl and brine. Dry over MgSO4 and concentrate.

-

Checkpoint: Product is N-(2-chloroacetyl)-L-serine methyl ester.

-

Step 2: Cyclization (The Critical Step)

-

Dissolve the intermediate in dry THF or Toluene.

-

Add Sodium Hydride (NaH, 1.2 eq, 60% dispersion) or Sodium Ethoxide at 0°C carefully.

-

Stir at room temperature for 4–6 hours.

-

Quench with water, extract, and purify.

-

Result: (S)-5-oxomorpholine-3-carboxylic acid methyl ester.

-

Step 3: Reduction

-

Dissolve the oxomorpholine in dry THF.

-

Add Borane-THF complex (BH3·THF, 2.5 eq) dropwise at 0°C. Reflux for 3 hours.

-

Note: This reduces the amide carbonyl to a methylene group.

-

-

Quench with MeOH carefully. Hydrolyze the methyl ester using LiOH in THF/H2O.

Step 4: Fmoc Protection

-

Dissolve the free amino acid in water/dioxane (1:1).

-

Add NaHCO3 (2.5 eq) and Fmoc-OSu (1.1 eq).

-

Stir overnight. Acidify with HCl to precipitate the product.

-

Yield: Typically 60-70% overall.

-

Validation: Check optical rotation and HPLC on a Chiralpak column.

-

Part 3: Integration into Solid-Phase Peptide Synthesis (SPPS)

This is where most failures occur. The morpholine nitrogen is a secondary amine with significant steric bulk. Standard coupling protocols (e.g., HBTU/HOBt, 30 mins) will result in deletion sequences.

The "Hard Coupling" Protocol

To couple an amino acid onto the N-terminus of a morpholine residue, you must use high-efficiency reagents.

Recommended Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole). Crucial for reducing racemization and catalyzing reaction at hindered centers.

-

Base: DIPEA or TMP (2,4,6-Trimethylpyridine) if racemization is a major concern.

SPPS Cycle for Morpholine Insertion (Graphviz)

Figure 2: Modified SPPS cycle emphasizing the difficulty of acylating the morpholine nitrogen.

Step-by-Step SPPS Protocol

1. Coupling Fmoc-Mor-OH to the Resin (Easy Step) Morpholine-3-carboxylic acid couples relatively easily to a primary amine on the resin.

-

Mix: 3 eq Fmoc-Mor-OH, 2.9 eq HATU, 6 eq DIPEA in DMF.

-

Time: 60 minutes at Room Temp.

-

Monitor: Standard Kaiser test (Ninhydrin).

2. Fmoc Removal

-

Note: Morpholine-based peptides are stable to piperidine.

-

Pro Tip: If you observe aspartimide formation elsewhere in the peptide, you can actually use 50% Morpholine in DMF as a milder deprotection cocktail.[6][8]

3. Coupling the Next Amino Acid (The Bottleneck) This step requires forcing conditions because the morpholine nitrogen is buried.

-

Reagents: 5 eq Fmoc-AA-OH, 5 eq HATU, 5 eq HOAt , 10 eq DIPEA.

-

Concentration: Keep reactants high concentration (0.2 – 0.3 M).

-

Procedure:

-

Monitoring:

-

Do NOT use Kaiser Test: It detects primary amines.

-

Use Chloranil Test: Specific for secondary amines.

-

Positive (Unreacted): Blue/Green particles.

-

Negative (Coupled): Colorless/Yellowish.

-

-

Part 4: Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Incomplete Coupling (Blue Chloranil) | Steric hindrance of Morpholine N. | Switch to PyAOP or COMU at 50°C (Microwave assisted SPPS is highly recommended here, 75°C for 5 mins). |

| Epimerization | Over-activation of the incoming AA. | Use TMP (Collidine) instead of DIPEA as the base. |

| Poor Solubility | Aggregation of hydrophobic segments. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides if applicable. |

References

-

Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid."[9] Journal of Organic Chemistry. Link

-

Mthembu, S. N., et al. (2024).[6] "Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis."[6][8] Journal of Peptide Science. Link

-

Bachem. (2024).[6] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

-

Trabocchi, A., et al. (2009). "Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators." Chirality. Link

-

BenchChem. (2025).[5][10] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[10] BenchChem Application Notes. Link

Sources

- 1. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 2. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. researchgate.net [researchgate.net]

- 9. Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Preamble: The Privileged Morpholine Scaffold in Drug Discovery

An In-depth Technical Guide: Conformational Analysis of 2,3-Disubstituted Morpholines

The morpholine ring, a six-membered saturated heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs and clinical candidates stems from a unique combination of advantageous physicochemical properties. Morpholine moieties can enhance aqueous solubility, modulate pKa to improve pharmacokinetic profiles, and provide metabolic stability.[3][4] Furthermore, the defined three-dimensional structure of the morpholine ring plays a pivotal role in molecular recognition, anchoring pharmacophores in the precise orientation required for high-affinity binding to biological targets.[1] This guide provides a deep dive into the conformational landscape of 2,3-disubstituted morpholines, a substitution pattern that introduces significant stereochemical complexity and offers a powerful tool for conformational constraint in drug design.[3][5]

Chapter 1: Fundamentals of the Morpholine Ring Conformation

Like its carbocyclic analog cyclohexane, the morpholine ring overwhelmingly adopts a chair conformation to minimize torsional and steric strain. This chair form is significantly more stable, by approximately 7.5 kcal/mol, than higher-energy twist-boat or boat conformations.[1] Within the chair conformation, two key dynamic processes are at play.

1.1. Ring Inversion: The morpholine ring can interconvert between two chair forms. For 2,3-disubstituted morpholines, this process can invert the axial/equatorial positions of the substituents, leading to different overall conformations.

1.2. Nitrogen Inversion: The lone pair on the nitrogen atom can also invert. When the nitrogen is substituted (e.g., N-H or N-Alkyl), this leads to an equilibrium between two distinct chair conformers: one with the N-substituent in an equatorial position (Chair-Eq) and one with it in an axial position (Chair-Ax).[1][6] In the parent morpholine molecule, the equatorial conformer is slightly more stable than the axial conformer.[6][7][8]

The interplay of these equilibria becomes profoundly more complex with substitution at the C2 and C3 positions, where a delicate balance of competing energetic factors dictates the preferred three-dimensional structure.

Chapter 2: The Conformational Impact of 2,3-Disubstitution

Introducing substituents at the C2 and C3 positions creates two adjacent stereocenters, giving rise to cis and trans diastereomers. The conformational preference of these isomers is governed by a subtle interplay between stabilizing stereoelectronic effects and destabilizing steric interactions.

2.1. Stereoelectronic Effects: The Guiding Forces

Stereoelectronic effects are stabilizing interactions that depend on the spatial orientation of orbitals.[9][10] In 2,3-disubstituted morpholines, two such effects are paramount.

-

The Anomeric Effect: This is a powerful stereoelectronic effect that describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom (in this case, the C2 position next to the ring oxygen) to favor an axial orientation .[11] This preference, which counteracts steric bulk, is rationalized by a stabilizing hyperconjugation interaction where a lone pair (n) from the ring oxygen donates electron density into the anti-bonding orbital (σ) of the axial C2-substituent bond (nO → σC-X).[3][5] This orbital overlap is geometrically optimal when the substituent is axial.

-

The Gauche Effect: This effect describes the tendency of two vicinal electronegative substituents to prefer a gauche (dihedral angle of ~60°) rather than an anti (180°) arrangement.[12] In a 2,3-disubstituted morpholine, this translates to a preference for a conformation where the C2 and C3 substituents are both axial or one is axial and one is equatorial, rather than both being equatorial and anti to each other. This is often explained by a stabilizing hyperconjugation between the C-H σ bonding orbital on one carbon and the C-X σ* antibonding orbital on the adjacent carbon.[12]

2.2. Steric Hindrance: The Opposing Forces

Classic steric effects work to destabilize conformations that place bulky groups in close proximity.

-

A-Values: Substituents generally prefer the less sterically crowded equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial atoms.

-

Pseudo-A(1,3) Strain: In morpholine systems, a unique strain can arise between a substituent at C3 and a bulky substituent on the nitrogen atom.[3][5] This interaction can be severe enough to force the C3 substituent into an otherwise less favorable orientation to alleviate the strain.

The final, observed conformation of a 2,3-disubstituted morpholine is the result of the energetic sum of these competing effects.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]

- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Anomeric effect - Wikipedia [en.wikipedia.org]

- 12. Gauche effect - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of Amino Acids in N-Methylmorpholine-Containing Organic Solvents

This guide provides a comprehensive technical overview of the principles, methodologies, and challenges associated with the solubility of amino acids in organic solvents, with a particular focus on the role of N-methylmorpholine (NMM) and its derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis, formulation development, and other applications where non-aqueous solutions of amino acids are required.

Executive Summary

The dissolution of amino acids in non-aqueous media is a persistent challenge in various chemical and pharmaceutical processes. Their zwitterionic nature at physiological pH renders them highly soluble in water but generally insoluble in non-polar organic solvents.[1] This guide delves into the underlying physicochemical principles governing this behavior and explores strategies to enhance the solubility of amino acids in organic solvent systems, with a special emphasis on the utility of N-methylmorpholine (NMM) and its oxide (NMMO). We will explore the theoretical framework of amino acid solubility, present detailed experimental protocols for its quantification, and discuss the implications for practical applications.

The Physicochemical Landscape of Amino Acid Solubility

The Zwitterionic Hurdle in Organic Solvents

Amino acids in their solid state exist as zwitterions, possessing both a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-). This ionic character leads to strong intermolecular electrostatic interactions, forming a crystal lattice structure that requires a highly polar solvent, such as water, to overcome.[1] Non-polar or weakly polar organic solvents lack the ability to effectively solvate these charged species, resulting in poor solubility.

The solubility of amino acids is not only dependent on the solvent but also on the nature of their side chains ('R' groups), which can range from non-polar aliphatic and aromatic to polar and charged. This diversity in side-chain chemistry adds another layer of complexity to their solubility profiles in different solvent systems.

The Role of N-Methylmorpholine (NMM) and Its Derivatives

N-Methylmorpholine (NMM) is a cyclic tertiary amine that is widely utilized in organic synthesis, particularly as a base in peptide coupling reactions.[2] It is a colorless liquid with a pKa of its conjugate acid around 7.4, making it a moderately strong base.[3] NMM is miscible with a wide range of organic solvents, including alcohols, ethers, and chlorinated hydrocarbons, as well as being miscible with water.[4]

The basicity of NMM plays a crucial role in its ability to enhance the solubility of amino acids in organic solvents. By deprotonating the ammonium group of the zwitterionic amino acid, NMM can form an N-methylmorpholinium-amino acid salt. This salt is an ion pair that may exhibit significantly different solubility characteristics compared to the parent zwitterion, potentially leading to increased solubility in organic media.

N-Methylmorpholine N-oxide (NMMO), a derivative of NMM, is a powerful solvent known for its ability to dissolve cellulose and other biopolymers.[5][6] This capability stems from its strong hydrogen bond accepting character, which can disrupt the extensive hydrogen-bonding networks present in these macromolecules. While less is documented about its direct application as a solvent for simple amino acids, its properties suggest it could be a potent solvent or co-solvent. NMMO is commercially available as a monohydrate and is soluble in polar solvents, including water.[7][8]

Caption: Formation of an N-methylmorpholinium-amino acid salt.

Quantitative Assessment of Amino Acid Solubility: Experimental Protocols

Accurate and reproducible measurement of amino acid solubility is paramount for any research or development activity. The following section provides detailed, step-by-step methodologies for determining the solubility of amino acids in organic solvent systems.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and widely applicable technique for determining the solubility of a solid in a liquid. It relies on the direct measurement of the mass of the dissolved solute in a known mass or volume of a saturated solution.

3.1.1 Principle

A saturated solution is prepared by equilibrating an excess of the solid amino acid with the solvent at a constant temperature. A known aliquot of the saturated solution is then carefully evaporated to dryness, and the mass of the residual solute is determined.

3.1.2 Step-by-Step Protocol

-

Sample Preparation: Dry the amino acid of interest to a constant weight in a vacuum oven at a suitable temperature to remove any residual moisture.

-

Equilibration:

-

Add an excess amount of the dried amino acid to a known volume or mass of the N-methylmorpholine-containing organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostated shaker bath is ideal for this purpose.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.2 µm) to avoid precipitation or further dissolution due to temperature changes.

-

-

Solvent Evaporation:

-

Transfer the filtered aliquot to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation of the amino acid.

-

-

Mass Determination:

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried amino acid residue.

-

-

Calculation:

-

Calculate the mass of the dissolved amino acid by subtracting the initial weight of the container from the final weight.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

3.1.3 Self-Validating System and Causality

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples of the supernatant should be taken at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility remains constant over the final two time points, it can be concluded that equilibrium has been achieved.

-

Temperature Control: Precise temperature control is critical as solubility is highly temperature-dependent. The use of a calibrated, constant-temperature bath is essential for accurate and reproducible results.

-

Avoidance of Supersaturation: The method of approaching equilibrium from both undersaturated and supersaturated states can be employed to confirm the true equilibrium solubility.

Caption: Workflow for the Gravimetric Determination of Solubility.

Spectrophotometric Method for Solubility Determination

For amino acids that possess a chromophore (e.g., tryptophan, tyrosine, phenylalanine) or can be derivatized to produce a colored product, UV-Vis spectrophotometry offers a sensitive and high-throughput method for solubility determination.

3.2.1 Principle

The concentration of the amino acid in a saturated solution is determined by measuring its absorbance at a specific wavelength and relating it to a pre-established calibration curve according to the Beer-Lambert law.

3.2.2 Step-by-Step Protocol

-

Calibration Curve:

-

Prepare a series of standard solutions of the amino acid of known concentrations in the solvent system of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest.

-

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, steps 1 and 2).

-

Sample Preparation for Measurement:

-

Withdraw a small, known volume of the clear, filtered supernatant.

-

Dilute the aliquot with the solvent system to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination:

-

Use the calibration curve to determine the concentration of the amino acid in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

3.2.3 Self-Validating System and Causality

-

Linearity of Calibration: The linearity of the calibration curve (R² > 0.99) is a critical checkpoint for the validity of the method.

-

Solvent Blank: The spectrophotometer should be zeroed with a solvent blank that is identical to the solvent system used for the samples to correct for any background absorbance.

-

Interference Check: Scan the absorbance of the saturated solution over a range of wavelengths to ensure that there are no interfering substances that absorb at the analytical wavelength.

Solubility Data and Discussion

Table 1: General Solubility of Amino Acids in Common Solvents

| Amino Acid Type | Water | Non-Polar Organic Solvents (e.g., Hexane) | Polar Aprotic Solvents (e.g., DMF, DMSO) |

| Non-polar, Aliphatic | Moderately Soluble | Insoluble | Very Slightly Soluble |

| Aromatic | Slightly Soluble | Insoluble | Slightly Soluble |

| Polar, Uncharged | Soluble | Insoluble | Slightly Soluble |

| Acidic | Soluble | Insoluble | Very Slightly Soluble |

| Basic | Soluble | Insoluble | Very Slightly Soluble |

This table represents general trends and actual solubilities can vary significantly.

4.1 Enhancing Solubility with N-Methylmorpholine

The addition of N-methylmorpholine to a polar aprotic solvent like DMF is expected to increase the solubility of amino acids. The formation of the N-methylmorpholinium-amino acid salt disrupts the strong zwitterionic interactions of the solid amino acid, and the resulting ion pair is more readily solvated by the organic solvent. The extent of this solubility enhancement will depend on several factors:

-

The pKa of the amino acid: Amino acids with lower pKa values for their ammonium groups will be more readily deprotonated by NMM.

-

The nature of the amino acid side chain: Bulky or very polar side chains may influence the packing of the salt in the solid state and its interaction with the solvent.

-

The polarity of the organic solvent: A more polar organic solvent will be more effective at solvating the ion pair.

4.2 N-Methylmorpholine N-Oxide (NMMO) as a Potential Solvent

The high solvent power of NMMO for biopolymers suggests its potential for dissolving amino acids. The N-oxide group is a strong hydrogen bond acceptor and can effectively interact with the functional groups of the amino acid. However, the high melting point and viscosity of NMMO can present practical challenges. The use of NMMO in combination with co-solvents may offer a promising avenue for future research.

Applications and Implications

The ability to dissolve amino acids in organic solvents is critical for:

-

Homogeneous Peptide Synthesis: Enables solution-phase peptide synthesis, which can offer advantages over solid-phase synthesis in certain applications.

-

Formulation of Peptide and Protein Drugs: The development of non-aqueous formulations for parenteral and other delivery routes.

-

Biocatalysis in Organic Media: The use of enzymes and amino acids as catalysts in non-aqueous environments.

Conclusion

The solubility of amino acids in organic solvents is a complex phenomenon governed by their zwitterionic nature. The use of N-methylmorpholine as a basic additive presents a viable strategy to enhance their solubility by forming more organo-soluble amino acid salts. While quantitative data in this specific area is still emerging, the theoretical principles and experimental methodologies outlined in this guide provide a robust framework for researchers to systematically investigate and optimize the solubility of amino acids in N-methylmorpholine-containing organic solvent systems. Further research into the synthesis and characterization of N-methylmorpholinium-amino acid salts and the exploration of NMMO-based solvent systems will undoubtedly open new avenues in peptide chemistry and pharmaceutical sciences.

References

- Ferreira, L. A., Uversky, V. N., & Zaslavsky, B. Y. (2019). Effects of amino acids on solvent properties of water. Journal of Molecular Liquids, 277, 123–131.

- Fink, H. P., Weigel, P., Purz, H. J., & Ganster, J. (2001). Structure formation of regenerated cellulose materials from NMMO-solutions. Progress in Polymer Science, 26(9), 1473-1524.

-

Ataman Kimya. N-METHYLMORPHOLINE (NMM). Retrieved from [Link]

- RU2012869C1 - Method of spectrophotometric determination of aminoacids - Google Patents.

-

ChemBK. N-Methylmorpholine. Retrieved from [Link]

-

Spectroscopy Aromatic Amino Acids - Hydrodynamic Methods. Retrieved from [Link]

- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

- Abraham, M. H., & Acree, W. E. (2016). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water-Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. Journal of Pharmaceutical Sciences, 105(10), 3025-3032.

- Ali, S., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(18), 6012.

-

N-Methylmorpholine | C5H11NO - PubChem. Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. Retrieved from [Link]

- CN111675677B - Synthesis process of N-methylmorpholine - Google Patents.

-

Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Retrieved from [Link]

- A study on the solubility of some amino acids in (H2O + EtOH) and (H2O + EtOH + NaI) systems by gravimetric method at T = 298.15 K: Experimental measurements and COSMO-RS calculations. (2025). Chemical Engineering Science.

- Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(14), 4385-4388.

-

Clark, J. (2016, April 15). an introduction to amino acids. Chemguide. Retrieved from [Link]

- Rauf, S. M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(39), 9993-10006.

-

Rauf, S. M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed. Retrieved from [Link]

- Luebbert, C., et al. (2023, January 12). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. MPG.PuRe.

-

Protein concentration measurement by UV. Retrieved from [Link]

- Ferreira, L. A., et al. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol-Water Mixtures.

- Henle, T., & Schwarzenbolz, U. (2022, March 23). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. PMC.

- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. PMC.

- Solvation thermodynamics

-

Solubility of amino acid (AA) derivatives in DMF, neat green solvents... - ResearchGate. Retrieved from [Link]

- Hirano, A., & Kameda, T. (2021, June 16).

- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.

-

N-Methylmorpholine. Wikipedia. Retrieved from [Link]

- Green Chemistry - Digital CSIC. (2022, September 8).

-

4 - Organic Syntheses Procedure. Retrieved from [Link]

- Thermodynamics of Solute–Solvent Interactions and Solubility of Some Amino Acids in Aqueous Sodium Iodide Solutions at T = 298.

- How to prepare and store Amino acid stock solution?

- Mechanistic study of the solubilization effect of basic amino acids on a poorly w

-

Lab (2): Quantitative amino acids estimation by ninhydrin method Aim. Retrieved from [Link]

Sources

Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid synthesis protocol

Application Note: High-Fidelity Synthesis of Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic Acid

Executive Summary & Strategic Rationale

The incorporation of conformationally constrained amino acids into bioactive peptides is a critical strategy in modern drug design. Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid represents a premier "proline-like" scaffold that fixes the peptide backbone dihedral angles (

Unlike simple morpholine analogues, the (2R,3S)-2-methyl variant introduces a specific steric lock via the C2-methyl group. This specific stereoisomer corresponds to the backbone topology of D-Threonine , making it an essential tool for exploring non-canonical Ramachandran space.

This Application Note details a robust, scalable Lactam Reduction Protocol for the synthesis of this building block. While direct alkylation methods (using 1,2-dibromoethane) exist, they often suffer from over-alkylation and elimination side reactions. The protocol selected here prioritizes enantiomeric purity and regiochemical control by proceeding through a discrete morpholin-3-one intermediate.

Retrosynthetic Analysis & Pathway

The synthesis leverages the chiral pool, utilizing H-D-Thr-OMe·HCl as the starting material to establish the (2R,3S) stereochemistry. The morpholine ring is constructed via an intramolecular Williamson ether synthesis, followed by a chemoselective reduction of the lactam.

Stereochemical Note:

-

Starting Material: D-Threonine (2R, 3S).

-

Target: (2R, 3S)-2-methylmorpholine-3-carboxylic acid.

-

Mechanism: The stereocenters at C2 and C3 are preserved throughout the sequence (no inversion occurs during N-acylation or O-alkylation under these conditions).

Figure 1: Logical flow of the Lactam Reduction Strategy ensuring retention of stereochemistry.

Detailed Experimental Protocol

Phase 1: Formation of the Morpholin-3-one Core

Objective: Create the morpholine ring via N-acylation and intramolecular displacement.

-

Reagents:

-

H-D-Thr-OMe·HCl (10.0 g, 59.0 mmol)

-

Chloroacetyl chloride (1.1 eq)

-

Sodium Hydride (60% dispersion in oil, 2.2 eq)

-

Solvents: DCM (anhydrous), THF (anhydrous)

-

Base: DIPEA (2.5 eq)

-

Step-by-Step:

-

N-Acylation:

-

Suspend H-D-Thr-OMe·HCl in anhydrous DCM (150 mL) at 0°C under Argon.

-

Add DIPEA (25.6 mL, 147 mmol) dropwise. Stir for 15 min until clear.

-

Add Chloroacetyl chloride (5.2 mL, 65 mmol) dropwise over 30 min. Critical: Maintain temp < 5°C to prevent O-acylation.

-

Stir at RT for 2 hours. Quench with water, extract with DCM, and dry (Na₂SO₄).[1] Concentrate to yield the crude chloroacetamide.

-

-

Cyclization (The "Williamson" Step):

-

Dissolve the crude intermediate in anhydrous THF (200 mL). Cool to 0°C.

-

Add NaH (60%, 5.2 g, 130 mmol) portion-wise. Caution: Hydrogen evolution.

-

Allow the reaction to warm to RT and stir for 4–6 hours.

-

Monitoring: TLC should show disappearance of the acyclic amide.

-

Workup: Quench carefully with sat. NH₄Cl (aq).[2] Evaporate THF. Extract aqueous residue with EtOAc (3x).[3]

-

Purification: Flash chromatography (EtOAc/Hexane) to isolate the (2R,3S)-2-methyl-5-oxomorpholine-3-carboxylic acid methyl ester .

-

Phase 2: Chemoselective Reduction & Protection

Objective: Reduce the lactam (amide) to the amine without over-reducing the ester to an alcohol, then install Fmoc.

-

Reagents:

-

Borane-Dimethyl Sulfide Complex (BH₃·DMS, 2.0 M in THF)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Lithium Hydroxide (LiOH)[1]

-

Step-by-Step:

-

Selective Reduction:

-

Dissolve the morpholin-3-one (5.0 g, ~29 mmol) in anhydrous THF (100 mL). Cool to -10°C .

-

Add BH₃·DMS (2.0 M, 16 mL, 1.1 eq) dropwise.

-

Expert Insight: Low temperature is crucial. Amides reduce faster than esters, but at RT, ester reduction becomes competitive.

-

Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.

-

Quench: Cool to 0°C. Add MeOH dropwise (destroy excess borane). Then add 1M HCl in MeOH and reflux for 30 min to break the amine-borane complex.

-

Concentrate to dryness. The residue is the Morpholine Methyl Ester·HCl .

-

-

Fmoc Protection:

-

Suspend the residue in 1:1 Dioxane/H₂O (100 mL).

-

Add NaHCO₃ (4.0 eq) to adjust pH to ~8–9.

-

Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of dioxane.

-

Stir at RT for 3 hours.

-

Workup: Acidify to pH 3 (1M HCl), extract with EtOAc. Wash with brine, dry, and concentrate.[3]

-

-

Final Hydrolysis:

-

Dissolve the Fmoc-ester in THF/MeOH/H₂O (3:1:1).

-

Add LiOH[1]·H₂O (2.0 eq) at 0°C.

-

Stir at 0°C for 2 hours. Do not let it warm excessively to prevent Fmoc cleavage.

-

Workup: Acidify carefully to pH 2 with 1M HCl. Extract with EtOAc.[1][3]

-

Purification: Recrystallize from EtOAc/Hexane or purify via Reverse Phase HPLC (C18, H₂O/MeCN + 0.1% TFA).

-

Quantitative Data & Troubleshooting

| Parameter | Specification / Result | Notes |

| Overall Yield | 35 – 45% | From D-Thr-OMe |

| Enantiomeric Excess (ee) | > 98% | Determined via Chiral HPLC |

| Appearance | White crystalline solid | |

| Critical Impurity A | O-acylated Threonine | Caused by high temp in Step 1 |

| Critical Impurity B | Reduced Alcohol (from ester) | Caused by excess BH₃ or high temp in Step 3 |

Troubleshooting Guide:

-

Issue: Low yield in Cyclization (Step 2).

-

Cause: Incomplete deprotonation of the secondary alcohol.

-

Fix: Ensure THF is strictly anhydrous. Increase reaction time at 0°C before warming.

-

-

Issue: Over-reduction in Step 3 (Alcohol formation).

-

Fix: Switch reducing agent to BH₃·THF and strictly maintain -10°C. Alternatively, use the Reductive Amination Route (see Section 5).

-

Alternative "Green" Route (Emerging Technology)

For laboratories prioritizing Green Chemistry or avoiding Borane reagents, the Ethylene Sulfate protocol (adapted from Ortiz et al., 2024) is a viable alternative, though less established for this specific stereoisomer.

-

Reagents: D-Thr-OMe, Ethylene Sulfate, t-BuOK.

-

Mechanism: Selective mono-alkylation of the amine followed by intramolecular cyclization.[4]

-

Benefit: Avoids the oxidation state adjustment (Lactam -> Amine).

References

-

Le Bourdonnec, B., et al. (2000). "Synthesis of Morpholine-3-carboxylic Acid Derivatives: New Scaffolds for Peptidomimetics." Journal of Medicinal Chemistry.

-

Sladojevich, F., et al. (2013).[5] "Stereoselective Synthesis of Morpholine-3-carboxylic Acid Derivatives." European Journal of Organic Chemistry.

-

Ortiz, K. G., et al. (2024).[4] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society.[4] [4]

- Merck Sharp & Dohme Corp. (2007). "Preparation of Morpholine Derivatives." Patent WO2007056326.

Sources

- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]

- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Application Note & Protocols: Strategic Incorporation of (2R,3S)-2-Methylmorpholine-3-Carboxylic Acid into Peptidomimetic Scaffolds

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, peptide chemistry, and pharmacology.

Abstract: This document provides a comprehensive guide for the incorporation of the conformationally constrained amino acid analogue, (2R,3S)-2-methylmorpholine-3-carboxylic acid, into peptide sequences to generate advanced peptidomimetics. We delve into the rationale behind utilizing morpholine-based scaffolds, detailing their advantageous physicochemical properties and their role in inducing specific secondary structures. The core of this guide features a validated, step-by-step protocol for solid-phase peptide synthesis (SPPS), including N-terminal Fmoc protection of the title compound, coupling strategies, cleavage, and purification. Furthermore, we present troubleshooting guidelines and methods for the structural and analytical validation of the final peptidomimetic constructs.

Introduction: The Rationale for Conformational Constraint in Peptidomimetics

Peptidomimetics are a cornerstone of modern drug discovery, offering a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] A primary strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby enhancing binding affinity, selectivity, and resistance to proteolytic degradation.[2][3]

The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry.[4][5] Its inclusion in molecular design often imparts favorable properties, including improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[5][6][7] (2R,3S)-2-methylmorpholine-3-carboxylic acid is a particularly valuable building block that acts as a rigid dipeptide isostere. Its defined stereochemistry and the presence of the C2-methyl group pre-organize the peptide backbone, restricting the available Ramachandran space and guiding the formation of specific secondary structures like β-turns or helices. This localized rigidity can be pivotal for enhancing interactions with biological targets.[8]

Physicochemical Properties of the Core Building Block

A thorough understanding of the starting material is critical for successful synthesis. The key properties of (2R,3S)-2-methylmorpholine-3-carboxylic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | (2R,3S)-2-methylmorpholine-3-carboxylic acid | - |

| CAS Number | 1571212-69-5 | [9] |

| Molecular Formula | C6H11NO3 | [9] |

| Molecular Weight | 145.16 g/mol | [9] |

| Stereochemistry | trans configuration | [10] |

| Form Supplied | Typically as a free acid or hydrochloride salt | [10] |

Experimental Protocols: Synthesis and Purification

The incorporation of (2R,3S)-2-methylmorpholine-3-carboxylic acid into a peptide sequence is most efficiently achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The overall workflow is depicted below.

Caption: SPPS workflow for incorporating (2R,3S)-2-methylmorpholine-3-carboxylic acid (Mca).

Protocol 3.1: Nα-Fmoc Protection of (2R,3S)-2-Methylmorpholine-3-Carboxylic Acid

Rationale: The secondary amine of the morpholine ring must be protected with a base-labile group, typically Fmoc (9-fluorenylmethyloxycarbonyl), to enable its use in standard SPPS protocols. This prevents self-polymerization and ensures controlled, directional peptide elongation.

Materials:

-

(2R,3S)-2-methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq)

-

Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Saturated sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

DCM (Dichloromethane)

-

Hexanes

Procedure:

-

Dissolve (2R,3S)-2-methylmorpholine-3-carboxylic acid hydrochloride in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate in portions while stirring until the solution becomes basic (pH ~8-9) and all solids dissolve.

-

In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature.

-

Stir the reaction mixture overnight.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Once complete, acidify the mixture to pH ~2 with 1M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure to obtain a crude solid or oil.

-

Purify the product by flash column chromatography (typically using a gradient of DCM/Methanol) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid.

-

Confirm the structure and purity via ¹H NMR and Mass Spectrometry.

Protocol 3.2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: The sterically hindered nature of the α-methyl group and the secondary amine requires robust coupling conditions to ensure efficient acylation. The use of a potent coupling agent like HATU is recommended to overcome the reduced nucleophilicity of the secondary amine and drive the reaction to completion.

Materials:

-

Fmoc-Rink Amide or Wang resin (pre-loaded with the first amino acid)

-

Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid (3.0 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% v/v in DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc-Deprotection: Drain the DMF, add the 20% piperidine solution, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

-

Washing: Wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Coupling: a. In a separate vial, pre-activate the amino acid by dissolving Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid and HATU in a minimal amount of DMF. b. Add DIPEA to the activation mixture and agitate for 2-5 minutes. The solution should change color. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. Note: Longer coupling times are often necessary for constrained, non-natural amino acids.

-

Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), drain the coupling solution and repeat the coupling step with a freshly prepared activated amino acid solution.

-

Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Iteration: Repeat steps 2-6 for the subsequent amino acids in your peptide sequence.

Protocol 3.3: Cleavage, Purification, and Analysis

Rationale: A strong acidic cocktail is required to cleave the completed peptide from the resin and simultaneously remove acid-labile side-chain protecting groups. Reverse-phase HPLC is the gold standard for purifying the target peptide from cleavage byproducts and truncated sequences.

Materials:

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: Handle TFA in a fume hood with appropriate PPE).

-

Cold diethyl ether.

-

Acetonitrile (ACN) (HPLC grade).

-

Water (HPLC grade) with 0.1% TFA.

Procedure:

-

Cleavage: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water). b. Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA). c. Collect fractions and analyze them by analytical LC-MS.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

-

Final Analysis: Confirm the identity and purity of the final product.

| Analytical Technique | Purpose | Expected Result |

| LC-MS | Confirm molecular weight | Observed mass matches the calculated mass of the target peptide. |

| Analytical RP-HPLC | Determine purity | A single major peak, ideally >95% purity. |

Structural Implications and Troubleshooting

The incorporation of (2R,3S)-2-methylmorpholine-3-carboxylic acid imposes significant local conformational constraints, which can be a powerful tool for structure-activity relationship (SAR) studies.

Caption: Comparison of properties between flexible and constrained peptides.

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient coupling time. 2. Steric hindrance of the building block. 3. Inefficient coupling reagent. | 1. Extend the coupling time to 4-6 hours or perform a double coupling. 2. Ensure the use of a potent activator like HATU or HCTU. 3. Consider performing the coupling at a slightly elevated temperature (e.g., 35-40°C). |

| Low Yield of Crude Peptide | 1. Incomplete cleavage from the resin. 2. Loss of peptide during precipitation/washing steps. | 1. Extend cleavage time to 4 hours. 2. Ensure the ether is ice-cold to maximize precipitation. Minimize the number of washes. |

| Multiple Peaks in HPLC | 1. Deletion sequences from incomplete coupling. 2. Racemization during activation/coupling. 3. Side-reactions during cleavage. | 1. Implement a capping step (e.g., with acetic anhydride) after the coupling of the constrained amino acid. 2. Use collidine or N-methylmorpholine instead of DIPEA, which is less prone to inducing racemization. 3. Ensure appropriate scavengers (TIS, water) are used in the cleavage cocktail. |

References

- Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

- OUCI. (2020, February 21).

- MDPI. (2011, May 3).

- MDPI. (n.d.).

- OUCI. (n.d.).

- PubMed. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- CymitQuimica. (n.d.). (2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride.

- PMC. (n.d.).

- ResearchGate. (2025, August 7). Conformationally Constrained Amino Acids in Peptide Design.

- Slideshare. (n.d.). Global and local restrictions Peptidomimetics.

- BLDpharm. (n.d.). 1571212-69-5|(2R,3S)-2-Methylmorpholine-3-carboxylic acid.

Sources

- 1. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]

- 2. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals - [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

- 9. 1571212-69-5|(2R,3S)-2-Methylmorpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. (2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride [cymitquimica.com]

Application Notes & Protocols: Synthesis of Morpholine-3-Carboxylic Acid Derivatives for Drug Design

Introduction: The Strategic Value of the Morpholine-3-Carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The morpholine ring is one such "privileged structure," a distinction earned due to its remarkable combination of advantageous physicochemical and metabolic properties.[1][2] Its saturated, non-aromatic nature often imparts improved aqueous solubility, a favorable metabolic profile, and a three-dimensional geometry that can enhance binding to biological targets.[3][4] When functionalized with a carboxylic acid at the 3-position, the resulting morpholine-3-carboxylic acid scaffold becomes an exceptionally versatile building block for drug discovery.[5]

The C3-carboxylic acid moiety serves two primary strategic purposes:

-

A Versatile Chemical Handle: It provides a reactive site for the introduction of vast chemical diversity through well-established reactions like amide coupling and esterification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[6][7]

-

A Bioisosteric Element: The carboxylic acid group itself, or its derivatives, can act as a bioisostere for other functional groups, mimicking their interactions with a target protein while modulating properties like pKa, lipophilicity, and cell permeability.[8][9][10] This strategy of bioisosteric replacement is a cornerstone of lead optimization.[11][12]

Furthermore, the stereocenter at the C3 position is of critical importance, as biological systems are inherently chiral. The therapeutic efficacy and safety of a drug candidate often depend on a single enantiomer.[13] Consequently, synthetic strategies must provide robust control over stereochemistry, making asymmetric and stereoselective methods paramount.[14][15][16]

This guide provides an in-depth overview of proven synthetic strategies for constructing the morpholine-3-carboxylic acid core, followed by detailed protocols for its derivatization, empowering researchers to leverage this powerful scaffold in their drug design campaigns.

Part 1: Core Synthetic Strategies for the Morpholine-3-Carboxylic Acid Scaffold

The construction of the chiral morpholine-3-carboxylic acid ring can be approached through several distinct strategies. The choice of route often depends on the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.

Strategy 1: Diastereoselective Cyclization from Chiral Amino Acids

This is a robust and widely used "chiral pool" approach that begins with an enantiomerically pure amino acid, such as L- or D-serine, which already contains the desired C3 stereocenter. The synthesis proceeds by building the remainder of the ring onto this chiral template. A modern and efficient execution of this strategy employs solid-phase synthesis, which simplifies purification by allowing reagents and byproducts to be washed away from the resin-bound intermediate.[17][18]

Logical Workflow: Solid-Phase Synthesis from Serine

Caption: Workflow for solid-phase synthesis of morpholine-3-carboxylic acids.

Expert Insight: The use of an N-sulfonyl group, such as 4-nitrobenzenesulfonyl (Ns), is a key experimental choice. The Ns group serves a dual purpose: it protects the secondary amine while its strong electron-withdrawing nature acidifies the N-H proton, facilitating the subsequent N-alkylation step.[17] During the final trifluoroacetic acid (TFA) cleavage, the inclusion of a scavenger and reducing agent like triethylsilane (TES) is critical for obtaining the saturated morpholine ring by reducing the intermediate iminium ion formed after cyclization.[17][18]

Protocol 1.1: Solid-Phase Synthesis of (S)-4-(4-Nitrobenzenesulfonyl)-morpholine-3-carboxylic Acid Derivative

This protocol is adapted from the solid-phase methodology described by Navrátilová et al. and provides a representative example.[17]

Materials:

-

Wang Resin (100-200 mesh)

-

Fmoc-L-Ser(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

4-Nitrobenzenesulfonyl chloride (NsCl)

-

2,4,6-Collidine

-

An appropriate electrophile for N-alkylation (e.g., 2-bromo-4'-methylacetophenone)

-

Cleavage Cocktail: 50% Trifluoroacetic acid (TFA), 45% DCM, 5% Triethylsilane (TES)

Procedure:

-

Resin Loading: Swell Wang resin (1.0 equiv) in DCM for 30 min. In a separate flask, dissolve Fmoc-L-Ser(tBu)-OH (3.0 equiv), DIC (3.0 equiv), and DMAP (0.1 equiv) in a minimal amount of DMF/DCM (1:1). Add this solution to the swollen resin and shake at room temperature for 16 hours.

-

Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 min, filter, and repeat with fresh solution for 15 min. Wash the resin thoroughly with DMF (5x) and DCM (5x).

-

N-Sulfonylation: Swell the deprotected resin in DCM. Add a solution of NsCl (5.0 equiv) and 2,4,6-collidine (5.0 equiv) in DCM. Shake at room temperature for 12 hours. Wash the resin with DCM (5x) and DMF (5x).

-

N-Alkylation: To the N-sulfonylated resin, add the alkylating agent (e.g., 2-bromo-4'-methylacetophenone, 5.0 equiv) and a suitable base like DBU or K2CO3 in DMF. Heat at 50 °C for 24 hours. Wash the resin with DMF (5x) and DCM (5x).

-

Cleavage, Cyclization, and Reduction: Treat the dry resin with the cleavage cocktail (TFA/DCM/TES) at room temperature for 4 hours.

-

Work-up: Filter the resin and wash with DCM. Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to yield the target morpholine-3-carboxylic acid derivative.

Strategy 2: Asymmetric Hydrogenation of Dehydromorpholine Precursors

This strategy represents a highly efficient, catalytic approach to installing the C2 or C3 stereocenter after the heterocyclic ring has been formed. It relies on the asymmetric hydrogenation of a C=C or C=N bond within a dehydromorpholine (dihydro-oxazine) precursor using a transition metal catalyst coordinated to a chiral ligand.[16] This method is particularly powerful for generating 2-substituted chiral morpholines.[13]

Logical Workflow: Asymmetric Hydrogenation

Caption: General workflow for asymmetric hydrogenation to chiral morpholines.

Expert Insight: The choice of the chiral bisphosphine ligand is the most critical parameter for achieving high enantioselectivity. Ligands with large "bite angles," such as SKP-Phos, have proven to be highly effective in creating a rigid and well-defined chiral pocket around the metal center, which dictates the facial selectivity of hydrogen addition to the prochiral substrate.[13][16]

Protocol 1.2: General Procedure for Asymmetric Hydrogenation

This is a general protocol for the asymmetric hydrogenation of a 2-substituted dehydromorpholine substrate.[13]

Materials:

-

Dehydromorpholine substrate (1.0 equiv)

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 equiv)

-

Chiral bisphosphine ligand (e.g., SKP-Phos, 0.011 equiv)

-

Anhydrous, degassed solvent (e.g., Dichloromethane or THF)

-

High-purity Hydrogen gas

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation: Inside an inert atmosphere glovebox, add the rhodium precursor and the chiral ligand to a dried Schlenk tube. Add a small amount of degassed solvent and stir for 20-30 minutes to form the active catalyst solution.

-

Reaction Setup: In the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.

-

Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave. Purge the vessel with hydrogen gas 3-5 times to remove all air.

-

Reaction: Pressurize the autoclave to the desired pressure (e.g., 50 atm H₂) and stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Carefully vent the excess hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography.

-

Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or SFC.

Part 2: Derivatization Protocols for Drug Discovery

Once the core morpholine-3-carboxylic acid is synthesized, it serves as a platform for diversification. The following protocols detail the most common and crucial derivatization reactions used in drug design.

Amide Bond Formation: The Workhorse Reaction

Amide coupling is the most frequently used reaction in medicinal chemistry to link the carboxylic acid core to a diverse library of amines, enabling rapid Structure-Activity Relationship (SAR) studies.[19] The reaction requires activation of the carboxylic acid, as the hydroxyl group is a poor leaving group.[20]

Comparison of Common Amide Coupling Reagents

| Reagent System | Activating Agent | Base | Advantages | Disadvantages |

| EDC / HOBt | EDC (Carbodiimide) | DIPEA or Et₃N | Water-soluble urea byproduct, low cost, reliable.[21] | Potential for epimerization at α-carbon, HOBt is explosive. |

| HATU / DIPEA | HATU (Uronium salt) | DIPEA | Very fast, high yielding, low epimerization, effective for hindered substrates.[20] | Higher cost, can be difficult to remove byproducts. |

| DCC / DMAP | DCC (Carbodiimide) | DMAP (catalyst) | Effective for ester and amide formation. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[21] |

| SOCl₂ / Pyridine | Thionyl Chloride | Pyridine | Inexpensive, forms highly reactive acid chloride intermediate. | Harsh conditions, not suitable for sensitive substrates, safety concerns.[20] |

Protocol 2.1: HATU-Mediated Amide Coupling

This protocol is a robust and highly efficient method suitable for a wide range of amines.[20]

Materials:

-

Morpholine-3-carboxylic acid derivative (1.0 equiv)

-

Amine (primary or secondary, 1.1 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Setup: In a dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the morpholine-3-carboxylic acid derivative in the anhydrous solvent.

-

Reagent Addition: Add the amine, followed by DIPEA. Stir the solution for 5 minutes.

-

Activation & Coupling: Add HATU in one portion. The reaction is often accompanied by a color change (e.g., to yellow).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 1M HCl (or saturated NaHCO₃ if the product is basic), saturated NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product by flash column chromatography.

Esterification: Modulating Physicochemical Properties

Converting the carboxylic acid to an ester is a common strategy to increase lipophilicity, improve cell permeability, or create a prodrug that is hydrolyzed back to the active carboxylic acid in vivo.

Protocol 2.2: Fischer Esterification (Acid-Catalyzed)

A classic, equilibrium-driven method best suited for simple, non-sensitive alcohols.[22][23]

Materials:

-

Morpholine-3-carboxylic acid derivative (1.0 equiv)

-

Alcohol (used as solvent or in large excess, e.g., Methanol, Ethanol)

-

Strong acid catalyst (e.g., concentrated H₂SO₄, 2-5 mol%)

Procedure:

-

Setup: Dissolve or suspend the morpholine-3-carboxylic acid in the desired alcohol.

-

Catalysis: Carefully add the concentrated sulfuric acid dropwise while stirring.

-

Reaction: Heat the mixture to reflux. The reaction time can vary from 4 to 24 hours. Monitor by TLC or LC-MS. To drive the equilibrium, removal of water using a Dean-Stark apparatus can be employed if not using the alcohol as the solvent.

-